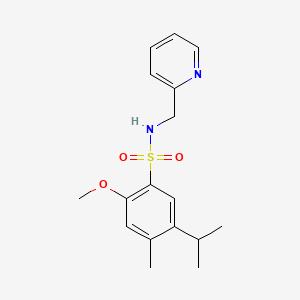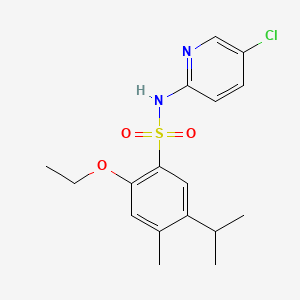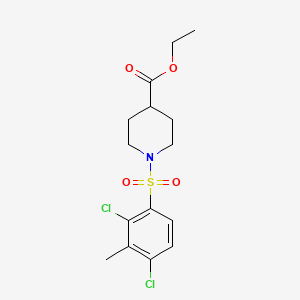![molecular formula C11H15Cl2NO4S B603094 [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine CAS No. 1206107-42-7](/img/structure/B603094.png)
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine is a chemical compound characterized by its unique structure, which includes a sulfonyl group attached to a dichloromethylphenyl ring and two hydroxyethylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The hydroxyethylamine groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine
- [(3-Methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine
- [(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-methoxyethyl)amine
Uniqueness
[(2,4-Dichloro-3-methylphenyl)sulfonyl]bis(2-hydroxyethyl)amine is unique due to the presence of both dichloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets
Propriétés
Numéro CAS |
1206107-42-7 |
|---|---|
Formule moléculaire |
C11H15Cl2NO4S |
Poids moléculaire |
328.2g/mol |
Nom IUPAC |
2,4-dichloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO4S/c1-8-9(12)2-3-10(11(8)13)19(17,18)14(4-6-15)5-7-16/h2-3,15-16H,4-7H2,1H3 |
Clé InChI |
IZESIRSYUFRHCV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N(CCO)CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B603017.png)
amine](/img/structure/B603018.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603019.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B603020.png)
![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)

![1-[(3-bromo-2,4,6-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603023.png)
![Ethyl 4-[(2,5-diethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603025.png)
![Ethyl 4-[(4-chloro-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B603026.png)
![Ethyl 4-[(6-methoxy-2-naphthyl)sulfonyl]piperazinecarboxylate](/img/structure/B603028.png)
![5-ethoxy-N-[1-(hydroxymethyl)propyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B603032.png)

